2,6-Dichloro-N4-methylpyridine-3,4,5-triamine
Description
Significance of Pyridine (B92270) Scaffolds in Modern Chemical Synthesis
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry and materials science. nih.govresearchgate.netresearchgate.net As an isostere of benzene, it is a key precursor in the synthesis of a vast number of pharmaceuticals and agrochemicals. rsc.org The pyridine scaffold is present in over 7,000 existing drug molecules, highlighting its importance in therapeutic agent design. nih.govillinois.edu Its prevalence stems from the nitrogen atom's ability to alter the ring's electronic properties, engage in hydrogen bonding, and serve as a basic center, all of which are crucial for molecular recognition and biological activity. nih.gov
The synthesis of substituted pyridines is a mature yet continually evolving field, with numerous methods developed to access a wide array of functionalized derivatives. illinois.eduorganic-chemistry.orgmdpi.com Classic methods like the Hantzsch synthesis, as well as modern transition-metal-catalyzed cross-coupling reactions, provide chemists with versatile tools to construct highly substituted pyridine cores. researchgate.netmdpi.com This synthetic accessibility allows for the fine-tuning of a molecule's steric and electronic properties, which is essential for optimizing its function in various applications, from pharmaceuticals to functional materials. acs.orgnih.gov The ability to introduce diverse substituents onto the pyridine ring is critical for developing structure-activity relationships (SAR) and creating potent and selective bioactive compounds. nih.gov
Role of Polyamine Functionalities in Molecular Design
Polyamines, such as the naturally occurring spermidine (B129725) and spermine, are ubiquitous polycationic molecules essential for numerous cellular processes, including cell growth and proliferation. nih.govmdpi.com In molecular design, particularly in medicinal chemistry, polyamine functionalities are incorporated into drug candidates for several strategic reasons. acs.orgnih.gov At physiological pH, the amine groups are protonated, allowing them to interact with negatively charged macromolecules like DNA, RNA, and proteins through electrostatic interactions. mdpi.comacs.org This property is exploited to enhance the affinity of a drug for its biological target. nih.gov
The flexible alkyl chains of polyamines allow them to adopt various conformations, enabling them to bind to multiple anionic sites on a receptor or enzyme. acs.org Furthermore, cancer cells often exhibit an upregulated polyamine transport system to meet their high demand for these molecules for rapid proliferation. mdpi.com This has led to the development of polyamine-drug conjugates, where a polyamine tail is attached to an anticancer agent to hijack this transport system for targeted drug delivery. mdpi.com The inclusion of polyamine-like structures can therefore improve cellular uptake and increase a drug's affinity for chromatin, making them valuable tools in the design of therapeutic agents, especially for oncology. nih.govnih.gov
Overview of Halogenated Heterocycles in Synthetic Strategies
Halogenated heterocycles, particularly those containing chlorine, are fundamental building blocks in organic synthesis and are frequently found in pharmaceuticals and agrochemicals. nih.govchemrxiv.org The introduction of a halogen atom onto a heterocyclic ring, such as pyridine, serves several critical functions. Halogens can act as bioisosteres for other groups, modulate the lipophilicity of a molecule to improve its pharmacokinetic profile, and alter the electronic properties of the ring system. nih.gov
From a synthetic standpoint, halogens are exceptionally useful handles for further molecular elaboration. nih.gov They are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions and are key partners in a wide variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). researchgate.netacs.org This reactivity allows for the late-stage functionalization of complex molecules, a strategy that is highly valuable in drug discovery for rapidly generating analogues for SAR studies. acs.orgresearchgate.net The regioselective halogenation of pyridines can be challenging due to the ring's electron-deficient nature, but various methods have been developed to achieve this, underscoring the importance of these intermediates in synthetic chemistry. nih.govchemrxiv.orgacs.org
Contextualizing 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine within Current Chemical Research Paradigms
While specific research on this compound is not publicly available, its structure suggests several potential areas of research interest based on the principles outlined above.
Pyridine Core: The central pyridine ring provides a rigid scaffold, common in countless bioactive molecules. nih.govnih.gov
Dichloro Substitution: The chlorine atoms at the 2- and 6-positions significantly influence the electronic nature of the pyridine ring, making it more electron-deficient. These halogens serve as reactive sites for nucleophilic substitution or cross-coupling reactions, allowing the molecule to be used as a versatile building block for the synthesis of more complex derivatives. nih.govresearchgate.net
Triamine Functionality: The presence of three amino groups, one of which is a secondary methylamine (B109427), introduces polyamine characteristics. This triamine arrangement suggests potential for strong interactions with biological targets through hydrogen bonding and electrostatic interactions. acs.org The spatial arrangement of these amines on adjacent carbons (positions 3, 4, and 5) could make this molecule an effective metal-chelating agent or a precursor to novel heterocyclic systems through cyclization reactions.
Combined Features: The combination of reactive chloro groups and a polyamine array on a pyridine scaffold makes this compound a theoretically interesting candidate for several applications. It could be explored as a precursor in medicinal chemistry to synthesize novel kinase inhibitors or other targeted therapies where the pyridine core acts as a hinge-binding motif and the amine groups provide specificity and solubility. The molecule's structure could also be relevant in materials science as a ligand for creating novel metal-organic frameworks or coordination polymers.
The hypothetical utility of this compound lies in the synergistic interplay of its halogenated pyridine core, which offers a platform for synthetic diversification, and its dense polyamine functionality, which imparts potential for strong intermolecular interactions and unique biological activity.
Data Tables
Table 1: Examples of Bioactive Pyridine Derivatives This table presents examples of well-known compounds containing a pyridine scaffold and their primary therapeutic use, illustrating the scaffold's importance in medicine.
| Compound Name | Therapeutic Use |
| Isoniazid | Antitubercular Agent |
| Piroxicam | Anti-inflammatory Drug |
| Nicotine | Stimulant |
| Abiraterone | Prostate Cancer Treatment |
| Omeprazole | Proton-Pump Inhibitor |
Data sourced from multiple references to illustrate the broad applicability of the pyridine scaffold. rsc.orgnih.gov
Table 2: Properties of Natural Polyamines This table outlines the basic structures of common naturally occurring polyamines that are fundamental to cellular processes.
| Polyamine | Chemical Formula | Structure |
| Putrescine | C₄H₁₂N₂ | H₂N(CH₂)₄NH₂ |
| Spermidine | C₇H₁₉N₃ | H₂N(CH₂)₄NH(CH₂)₃NH₂ |
| Spermine | C₁₀H₂₆N₄ | H₂N(CH₂)₃NH(CH₂)₄NH(CH₂)₃NH₂ |
This data is fundamental to understanding the role of polyamine functionalities in molecular design. nih.govmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloro-4-N-methylpyridine-3,4,5-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N4/c1-11-4-2(9)5(7)12-6(8)3(4)10/h9-10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWPRGKDZCUGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC(=C1N)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Dichloro N4 Methylpyridine 3,4,5 Triamine
Precursor Synthesis and Functionalization Strategies
The foundation of synthesizing 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine lies in the creation of a suitably substituted dichloropyridine precursor. These initial steps are critical for establishing the correct arrangement of substituents on the pyridine (B92270) ring, which will, in turn, direct the subsequent introduction of the required amine functionalities.
Synthesis of Dichloropyridine Precursors (e.g., 2,6-Dichloro-4-methylpyridine)
The synthesis of dichloropyridine precursors, such as 2,6-dichloro-4-methylpyridine (B1311327), is a crucial first step. One common method involves the chlorination of hydroxypyridine derivatives. For instance, 2,6-dihydroxy-4-methylpyridine can be converted to 2,6-dichloro-4-methylpyridine using a chlorinating agent like phosphorus oxychloride (POCl₃) google.com. Another approach starts from 2,6-dihydroxy-3-cyano-4-methylpyridine, which can be reacted with phosphorus oxychloride, often in the presence of a base like quinoline, to yield 2,6-dichloro-3-cyano-4-methylpyridine google.com. This cyano-substituted precursor can then be further modified. The reaction conditions for these chlorination reactions, such as temperature and the molar ratio of reactants, are critical for achieving high yields and purity google.com.
Another strategy for obtaining dichloropyridines is through the direct chlorination of substituted pyridines. For example, 2-chloropyridine (B119429) can be reacted with chlorine gas at elevated temperatures to produce 2,6-dichloropyridine (B45657) google.com. The conditions of this reaction must be carefully controlled to avoid the formation of over-chlorinated byproducts.
Introduction of Amine Functionalities onto the Pyridine Core
With a suitable dichloropyridine precursor in hand, the next phase involves the introduction of the three necessary amine groups onto the pyridine core. This is typically achieved through two primary strategies: direct amination reactions or a sequence of nitration followed by reduction.
Direct amination of halogenated pyridines is a common method for introducing amino groups. This process involves a nucleophilic aromatic substitution (SNAr) reaction where an amine nucleophile displaces a halide on the pyridine ring. The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups and the inherent electron-deficient nature of the pyridine ring researchgate.netnih.gov.
In the context of synthesizing this compound, a precursor like 2,4,6-trichloropyridine (B96486) could theoretically undergo sequential amination reactions. The positions of the chlorine atoms are activated towards nucleophilic substitution. By carefully selecting the amine nucleophile and controlling the reaction conditions (temperature, solvent, and stoichiometry), it is possible to achieve some level of regioselectivity cas.cz. However, achieving the precise substitution pattern required for the target molecule through direct amination alone can be challenging due to the similar reactivity of the chloro-substituents.
A more controlled and widely employed method for introducing amino groups onto the pyridine ring is through a nitration-reduction sequence. This two-step process offers better regiochemical control compared to direct amination.
First, the dichloropyridine precursor is subjected to nitration using a nitrating agent, typically a mixture of nitric acid and sulfuric acid google.comgoogle.comgoogle.com. The position of nitration is directed by the existing substituents on the pyridine ring. For example, the nitration of 2,6-dichloropyridine predominantly yields 2,6-dichloro-3-nitropyridine (B41883) google.comresearchgate.net. If the precursor already contains an amino group, its directing effect will influence the position of further nitration. For instance, the nitration of 4-amino-2,6-dichloropyridine (B16260) can lead to the formation of 4-amino-2,6-dichloro-3-nitropyridine and 4-amino-2,6-dichloro-3,5-dinitropyridine researchgate.netchemicalbook.com.
Once the nitro groups are in the desired positions, they are subsequently reduced to amino groups. This reduction can be achieved using a variety of reducing agents, with common choices being iron powder in the presence of an acid (like acetic acid or hydrochloric acid), tin(II) chloride, or catalytic hydrogenation semanticscholar.orggoogle.comresearchgate.net. The reduction of nitropyridines to aminopyridines is generally a high-yielding and reliable transformation semanticscholar.org.
| Reaction Type | Starting Material Example | Reagents | Product Example | Reference |
|---|---|---|---|---|
| Chlorination | 2,6-dihydroxy-4-methylpyridine | POCl₃ | 2,6-dichloro-4-methylpyridine | google.com |
| Chlorination | 2,6-dihydroxy-3-cyano-4-methylpyridine | POCl₃, Quinoline | 2,6-dichloro-3-cyano-4-methylpyridine | google.com |
| Nitration | 2,6-dichloropyridine | HNO₃, H₂SO₄ | 2,6-dichloro-3-nitropyridine | google.comresearchgate.net |
| Nitration | 4-amino-2,6-dichloropyridine | HNO₃, H₂SO₄ | 4-amino-2,6-dichloro-3,5-dinitropyridine | researchgate.net |
| Reduction | 4-nitropyridine-N-oxide | Fe, Acid | 4-aminopyridine | semanticscholar.org |
Regioselective Introduction of the N4-Methylamine Moiety
A critical step in the synthesis of this compound is the regioselective introduction of the methylamino group at the C4 position. This can be a challenging transformation due to the presence of other reactive sites on the pyridine ring.
One plausible strategy involves the use of a precursor that is already functionalized at the C4 position, which can then be converted to a methylamino group. For example, starting with a precursor that has a leaving group at the C4 position, such as 2,3,5,6-tetrachloropyridine, a selective nucleophilic aromatic substitution with methylamine (B109427) could be attempted. The success of such a reaction would depend on the relative reactivity of the different chloro-substituents.
Alternatively, a more controlled approach would involve the synthesis of an intermediate where the C4 position is uniquely activated for substitution by methylamine. A potential pathway could start from 4-amino-2,6-dichloro-3,5-dinitropyridine. One of the nitro groups could be selectively reduced to an amino group, followed by a reaction to introduce the methyl group, and then reduction of the second nitro group. However, achieving selective reduction of one nitro group in the presence of another can be difficult.
A more direct, albeit potentially less selective, method would be the direct reaction of a polyhalogenated pyridine with methylamine under carefully controlled conditions to favor substitution at the C4 position. The regioselectivity of such reactions is influenced by both electronic and steric factors.
Multi-Step Synthetic Sequences and Optimization
One potential multi-step pathway could commence with the synthesis of 2,6-dichloropyridine. This precursor would then undergo nitration to introduce nitro groups at the C3 and C5 positions. Subsequent amination at the C4 position would yield 4-amino-2,6-dichloro-3,5-dinitropyridine. The selective introduction of the methyl group at the N4 position could be a key challenge. One approach might involve the protection of the other amino groups, followed by methylation of the C4-amino group, and then deprotection. A more direct approach would be the selective reaction of 4-amino-2,6-dichloro-3,5-dinitropyridine with a methylating agent under conditions that favor N-methylation at the C4 position. Finally, the two nitro groups at the C3 and C5 positions would be reduced to amino groups to afford the target molecule.
Optimization of such a multi-step synthesis would involve a detailed study of each reaction. This includes screening different reagents, catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of each intermediate. For example, in the nitration steps, the ratio of nitric acid to sulfuric acid and the reaction temperature can significantly impact the degree and regioselectivity of nitration. Similarly, in the reduction steps, the choice of reducing agent can affect the chemoselectivity, especially if other reducible functional groups are present.
| Step | Reaction | Potential Starting Material | Key Reagents/Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | Dichlorination | 2,6-dihydroxypyridine | POCl₃ | 2,6-dichloropyridine |
| 2 | Nitration | 2,6-dichloropyridine | HNO₃, H₂SO₄ | 2,6-dichloro-3,5-dinitropyridine |
| 3 | Amination | 2,6-dichloro-3,5-dinitropyridine | NH₃ | 4-amino-2,6-dichloro-3,5-dinitropyridine |
| 4 | N-Methylation | 4-amino-2,6-dichloro-3,5-dinitropyridine | Methylating agent (e.g., CH₃I, (CH₃)₂SO₄) | 2,6-dichloro-N4-methyl-3,5-dinitropyridin-4-amine |
| 5 | Reduction | 2,6-dichloro-N4-methyl-3,5-dinitropyridin-4-amine | Reducing agent (e.g., Fe/HCl, H₂/Pd-C) | This compound |
Stepwise Functional Group Transformations
A plausible synthetic route to this compound would likely commence from a more readily available polychlorinated pyridine precursor. A logical starting material would be 2,3,4,5,6-pentachloropyridine. The synthesis would then proceed through a series of nucleophilic aromatic substitution (SNAr) reactions, where chlorine atoms are sequentially replaced by amino and methylamino groups.
The general proposed sequence is as follows:
Initial Amination: The first step would involve the selective amination of pentachloropyridine (B147404). The positions on the pyridine ring exhibit different reactivities towards nucleophilic attack. The C4 position is generally the most activated, followed by the C2/C6 positions, and lastly the C3/C5 positions. Therefore, reacting pentachloropyridine with a controlled amount of an ammonia (B1221849) source, such as aqueous ammonia or a protected amine, would likely lead to the preferential substitution at the C4 position to yield 2,3,5,6-tetrachloro-4-aminopyridine.
Introduction of the Methylamino Group: The second step would be the introduction of the methylamino group. Given the similar nucleophilicity of ammonia and methylamine, achieving selective introduction requires careful control of reaction conditions. One strategy could be to react the tetrachloro-aminopyridine intermediate with one equivalent of methylamine. Due to the electronic effect of the existing amino group at C4, the regioselectivity of this step is crucial and challenging.
Final Aminations: The final step would involve the substitution of the remaining chlorine atoms at the C3 and C5 positions. This would likely require more forcing conditions, such as higher temperatures or pressures, due to the lower reactivity of these positions. This step would complete the triamination of the pyridine ring.
An alternative approach could involve starting with a pyridine core that already contains some of the desired amino functionalities and then introducing the chlorine atoms. However, the chlorination of aminopyridines can be complex and may lead to a mixture of products. Therefore, the stepwise substitution on a polychlorinated pyridine is often the more controlled and preferred method.
Chemo- and Regioselectivity Challenges in Triamination
The synthesis of this compound is fraught with chemo- and regioselectivity challenges.
Chemoselectivity: The primary chemoselectivity issue lies in differentiating between the various amine nucleophiles (ammonia and methylamine) if they are present in the reaction mixture simultaneously. To circumvent this, a stepwise approach is almost certainly necessary. Another challenge is preventing over-amination, where more than the desired number of chlorine atoms are substituted.
Regioselectivity: This is the most significant hurdle. The substitution pattern on the pyridine ring is governed by a combination of electronic and steric effects.
Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chlorine substituents deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C2, C4, and C6 positions. The existing amino groups, being electron-donating, will modulate the reactivity of the remaining positions.
Steric Hindrance: The substituents already present on the ring can sterically hinder the approach of the nucleophile to adjacent positions.
Controlling the precise position of the incoming amino and methylamino groups is critical. For instance, after the initial amination at C4, the subsequent introduction of the methylamino group could potentially occur at C2 or C6. Directing it specifically to one of the remaining desired positions (C3 or C5) would be difficult to achieve with high selectivity without the use of directing groups or advanced catalytic systems. The inherent reactivity hierarchy of the pyridine ring positions makes the selective functionalization of the C3 and C5 positions in the presence of more reactive C2 and C6 halogens a significant synthetic obstacle. acs.org
Reaction Condition Optimization for Enhanced Yield and Purity
To overcome the challenges mentioned above and to enhance the yield and purity of the target compound, meticulous optimization of reaction conditions is paramount.
| Parameter | Effect on Reaction | Optimized Conditions (Hypothetical) |
| Temperature | Higher temperatures can overcome the activation barrier for less reactive positions but may lead to side reactions and reduced selectivity. | For the initial C4 amination, moderate temperatures (e.g., 80-100 °C) might suffice. For the less reactive C3/C5 positions, higher temperatures (>150 °C) in a sealed vessel may be necessary. |
| Solvent | The choice of solvent can influence nucleophile solubility and reactivity, and the stability of intermediates. | Polar aprotic solvents like DMSO, DMF, or NMP are often used for SNAr reactions on pyridines. Water can also be an effective medium for some amination processes. acs.org |
| Base | A base is often required to neutralize the HCl generated during the reaction. The nature and amount of the base can affect the reaction rate and selectivity. | Inorganic bases like K2CO3 or NaHCO3, or organic bases like triethylamine (B128534) can be employed. The stoichiometry needs to be carefully controlled. |
| Concentration | Reactant concentration can influence the reaction rate. | Higher concentrations may accelerate the reaction but could also lead to undesired side products. Optimization studies would be needed to find the ideal balance. |
| Reaction Time | Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to decomposition or side product formation. | Each step of the sequence would require individual optimization, with reaction progress monitored by techniques like TLC or GC-MS. |
Table 1: Optimization of Reaction Conditions for Amination
| Parameter | Effect on Reaction | Optimized Conditions (Hypothetical) |
|---|---|---|
| Temperature | Higher temperatures can overcome the activation barrier for less reactive positions but may lead to side reactions and reduced selectivity. | For the initial C4 amination, moderate temperatures (e.g., 80-100 °C) might suffice. For the less reactive C3/C5 positions, higher temperatures (>150 °C) in a sealed vessel may be necessary. |
| Solvent | The choice of solvent can influence nucleophile solubility and reactivity, and the stability of intermediates. | Polar aprotic solvents like DMSO, DMF, or NMP are often used for SNAr reactions on pyridines. Water can also be an effective medium for some amination processes. acs.org |
| Base | A base is often required to neutralize the HCl generated during the reaction. The nature and amount of the base can affect the reaction rate and selectivity. | Inorganic bases like K2CO3 or NaHCO3, or organic bases like triethylamine can be employed. The stoichiometry needs to be carefully controlled. |
| Concentration | Reactant concentration can influence the reaction rate. | Higher concentrations may accelerate the reaction but could also lead to undesired side products. Optimization studies would be needed to find the ideal balance. |
| Reaction Time | Sufficient time is needed for the reaction to go to completion, but prolonged reaction times can lead to decomposition or side product formation. | Each step of the sequence would require individual optimization, with reaction progress monitored by techniques like TLC or GC-MS. |
Purification at each step, likely through column chromatography or recrystallization, would be crucial to ensure the purity of the intermediates and the final product.
Advanced Synthetic Approaches
To potentially overcome the limitations of classical SNAr reactions, advanced synthetic methods could be employed.
Transition Metal-Catalyzed Coupling Reactions for C-N Bond Formation
Transition metal catalysis, particularly using palladium, copper, or nickel, has revolutionized C-N bond formation. Buchwald-Hartwig amination and Ullmann condensation are powerful methods for coupling amines with aryl halides. These reactions often proceed under milder conditions than traditional SNAr reactions and can offer improved selectivity. rsc.org
For the synthesis of this compound, a palladium-catalyzed approach could be envisioned. A suitable palladium catalyst (e.g., Pd(OAc)2) with an appropriate phosphine (B1218219) ligand (e.g., BINAP, Xantphos) could be used to couple the polychlorinated pyridine with a protected amine or an amine equivalent. The choice of ligand is critical for achieving the desired reactivity and selectivity. This methodology could be particularly useful for the more challenging aminations at the C3 and C5 positions.
| Catalyst System | Amine Source | Potential Advantages |
| Pd(OAc)2 / BINAP | Benzophenone imine (ammonia equivalent) | Milder reaction conditions, high functional group tolerance. |
| CuI / L-proline | Methylamine | Lower cost of copper catalyst, effective for Ullmann-type couplings. |
| NiCl2(dppp) | N-silylated amines | Can be effective for less reactive chlorides. |
Table 2: Potential Transition Metal-Catalyzed Systems
| Catalyst System | Amine Source | Potential Advantages |
|---|---|---|
| Pd(OAc)2 / BINAP | Benzophenone imine (ammonia equivalent) | Milder reaction conditions, high functional group tolerance. |
| CuI / L-proline | Methylamine | Lower cost of copper catalyst, effective for Ullmann-type couplings. |
| NiCl2(dppp) | N-silylated amines | Can be effective for less reactive chlorides. |
Microwave-Assisted Synthetic Methods
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. nanobioletters.commdpi.com The use of microwave irradiation can significantly reduce reaction times from hours to minutes. mdpi.com This is due to the efficient and rapid heating of the reaction mixture.
In the context of synthesizing this compound, each of the stepwise amination reactions could potentially be accelerated using microwave heating. This could be particularly beneficial for the substitution at the less reactive C3 and C5 positions, which might otherwise require prolonged heating at high temperatures. The use of a dedicated microwave reactor would allow for precise control over temperature and pressure, which could also help to minimize the formation of side products.
| Reaction Step | Conventional Heating | Microwave-Assisted (Hypothetical) |
| C4-Amination | 8-12 hours at 100 °C | 15-30 minutes at 120 °C |
| C3/C5-Amination | >24 hours at 160 °C | 1-2 hours at 180 °C |
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis
| Reaction Step | Conventional Heating | Microwave-Assisted (Hypothetical) |
|---|---|---|
| C4-Amination | 8-12 hours at 100 °C | 15-30 minutes at 120 °C |
| C3/C5-Amination | >24 hours at 160 °C | 1-2 hours at 180 °C |
Photochemical Synthesis Routes for Amine-Functionalized Compounds
Photochemical methods offer an alternative strategy for the formation of C-N bonds. These reactions are typically initiated by the absorption of light by a photocatalyst or one of the reactants, leading to the formation of reactive intermediates such as radicals. nih.gov
For the synthesis of amine-functionalized pyridines, photochemical approaches could provide novel pathways with unique selectivity. For example, a photochemical reaction could be designed to generate an amine radical that could then add to the pyridine ring. A recently developed method for the C3-amination of pyridines involves the photochemical reaction of Zincke imine intermediates with amidyl radicals. nih.gov While this specific method may not be directly applicable to a polychlorinated substrate, it highlights the potential of photochemistry to achieve regioselectivities that are difficult to obtain through traditional thermal reactions. This area of research is less developed for substrates of this nature but represents a potential frontier for the synthesis of complex pyridine derivatives.
Reactivity and Derivatization of 2,6 Dichloro N4 Methylpyridine 3,4,5 Triamine
Amine-Based Reactions
The presence of three amino groups with differing steric and electronic environments allows for a range of reactions, including nucleophilic attacks, acylations, alkylations, and condensations.
Nucleophilic Reactivity of Primary and Secondary Amine Groups
The nucleophilicity of the amine groups in 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine is a critical factor in its reactivity. The primary amines at the C3 and C5 positions are generally more sterically accessible and are expected to be more nucleophilic than the secondary amine at the C4 position, which is flanked by two other amino groups. However, the electronic effects of the chloro substituents and the pyridine (B92270) nitrogen can influence the electron density on each amine, potentially modulating their reactivity.
The lone pair of electrons on the nitrogen atoms of the amine groups can participate in nucleophilic attack on various electrophiles. The relative reactivity of the primary versus the secondary amine is dependent on the specific reaction conditions and the nature of the electrophile. For instance, in reactions with small electrophiles, the primary amines are likely to be the initial site of reaction.
Acylation and Alkylation Derivatives
Acylation and alkylation reactions provide pathways to a diverse range of derivatives of this compound. These reactions typically involve the nucleophilic attack of the amine groups on acylating or alkylating agents.
Acylation: The primary and secondary amine groups can be acylated using reagents such as acid chlorides or anhydrides in the presence of a base. The base serves to neutralize the acidic byproduct of the reaction. Selective acylation of the primary amines over the secondary amine may be achievable under carefully controlled conditions, such as using a bulky acylating agent or by adjusting the stoichiometry of the reactants.
Alkylation: Alkylation of the amine groups can be accomplished using alkyl halides or other alkylating agents. Similar to acylation, the selectivity of alkylation will be influenced by the steric and electronic properties of both the amine and the alkylating agent. Direct alkylation of pyridines can be challenging and may require specific methodologies like the Minisci reaction for C-H alkylation, though in this case, the focus is on N-alkylation.
Table 1: Examples of Potential Acylation and Alkylation Reactions
| Reaction Type | Reagent Example | Potential Product(s) |
| Acylation | Acetyl chloride | N,N'-(2,6-dichloro-N4-methylpyridine-3,4,5-triyl)diacetamide |
| 3,5-diacetamido-2,6-dichloro-N-methylpyridin-4-amine | ||
| Alkylation | Methyl iodide | 2,6-dichloro-N3,N4,N5-trimethylpyridine-3,4,5-triamine |
| 2,6-dichloro-N4-methyl-N3,N5-dipropylpyridine-3,4,5-triamine |
Note: The precise products and their yields would depend on the specific reaction conditions.
Condensation Reactions with Carbonyl Compounds
The primary amine groups at the C3 and C5 positions are capable of undergoing condensation reactions with aldehydes and ketones to form imines (Schiff bases). These reactions are typically catalyzed by acid or base and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of dihydropyridine and pyridine derivatives through condensation reactions, such as the Hantzsch synthesis, highlights the versatility of carbonyl condensation in heterocyclic chemistry.
The secondary amine at the C4 position is not expected to form a stable imine but could participate in other reactions with carbonyl compounds, such as the formation of enamines if an adjacent proton is available for removal.
Halogen-Based Transformations
The two chlorine atoms at the C2 and C6 positions of the pyridine ring are susceptible to a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-donating amino groups on the ring are expected to influence the reactivity of these chloro substituents.
Nucleophilic Aromatic Substitution (SNAr) at the Pyridine Ring
The chlorine atoms on the electron-deficient pyridine ring are activated towards nucleophilic aromatic substitution (SNAr). In general, nucleophilic substitution on pyridine rings occurs preferentially at the 2- and 6-positions. The presence of multiple electron-donating amino groups can modulate the electrophilicity of the carbon atoms bearing the chlorine atoms.
Table 2: Factors Influencing SNAr Reactivity
| Factor | Influence on Reactivity |
| Pyridine Ring | Electron-deficient, activates halogens to substitution. |
| Chloro Substituents | Good leaving groups. |
| Amino Groups | Electron-donating, may decrease the rate of SNAr. |
| Nucleophile Strength | Stronger nucleophiles favor the reaction. |
| Reaction Conditions | Temperature and solvent can significantly affect the outcome. |
Cross-Coupling Reactions for C-C and C-N Bond Formation
The chloro substituents provide handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for the derivatization of the pyridine core.
Suzuki-Miyaura Coupling: This reaction allows for the formation of C-C bonds by coupling the dichloropyridine with an organoboron reagent in the presence of a palladium catalyst and a base. Selective mono- or di-arylation can often be achieved by controlling the reaction conditions and stoichiometry. The regioselectivity on 2,6-dichloropyridines can be influenced by substituents at the 3- and 5-positions.
Heck Coupling: The Heck reaction couples the dichloropyridine with an alkene to form a substituted alkene, providing a method for vinylation of the pyridine ring.
Sonogashira Coupling: This reaction involves the coupling of the dichloropyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, leading to the formation of alkynylpyridines.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to form C-C bonds with the dichloropyridine, offering a versatile method for introducing a wide range of organic substituents.
The presence of the amine groups can potentially coordinate with the palladium catalyst, which may influence the catalytic activity and selectivity of these cross-coupling reactions. Careful selection of ligands and reaction conditions is often necessary to achieve high yields and desired selectivity.
Table 3: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |
| Suzuki-Miyaura | Organoboron reagent | C-C | Pd catalyst, base |
| Heck | Alkene | C-C | Pd catalyst, base |
| Sonogashira | Terminal alkyne | C-C | Pd catalyst, Cu(I) co-catalyst, base |
| Negishi | Organozinc reagent | C-C | Pd or Ni catalyst |
Reductive Dehalogenation Pathways
The presence of two chlorine atoms on the pyridine ring at positions 2 and 6 makes this compound a candidate for reductive dehalogenation. This process involves the removal of one or both chlorine atoms and their replacement with hydrogen atoms. The general susceptibility of chloro-pyridines to dehalogenation suggests that this compound would undergo similar reactions, likely through catalytic hydrogenation or using metal-based reducing agents.
The reaction's progression can be selective, with the potential for stepwise removal of the chlorine atoms. The specific conditions, including the choice of catalyst, solvent, and hydrogen source, would be critical in determining the final product distribution. For instance, palladium-on-carbon (Pd/C) is a commonly used catalyst for such transformations.
Table 1: Potential Conditions for Reductive Dehalogenation
| Catalyst | Reducing Agent/Hydrogen Source | Solvent | Potential Products |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen gas (H₂) | Ethanol (B145695), Methanol | 2-Chloro-N4-methylpyridine-3,4,5-triamine, N4-methylpyridine-3,4,5-triamine |
| Nickel Boride (Ni₂B) | Sodium Borohydride (NaBH₄) | Methanol | N4-methylpyridine-3,4,5-triamine |
Note: The product distribution is hypothetical and based on the reactivity of related 2,6-dichloropyridine (B45657) derivatives.
Pyridine Ring Reactivity
The reactivity of the pyridine ring in this compound is significantly influenced by its substituents. The three amino groups are strongly activating and ortho-, para-directing, while the two chlorine atoms are deactivating and meta-directing. This combination of activating and deactivating groups creates a unique reactivity profile.
In general, the pyridine ring is less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. askfilo.com However, the presence of three powerful electron-donating amino groups at positions 3, 4, and 5 is expected to significantly increase the electron density of the pyridine ring, thereby activating it towards electrophilic attack.
The directing effects of the substituents will determine the position of substitution. The amino groups will direct incoming electrophiles to the ortho and para positions. Given the existing substitution pattern, the only available position on the ring is position 1 (the nitrogen atom). However, electrophilic attack on the ring carbons is also a possibility, though it would require displacement of an existing substituent, which is less common. More likely, electrophilic substitution would occur on the amino groups themselves.
Table 2: Predicted Outcome of Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | N-nitro or N-nitroso derivatives of the amino groups |
| Halogenation | Br₂/FeBr₃ | Substitution on the amino groups |
| Sulfonation | SO₃/H₂SO₄ | Sulfonation of the amino groups |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | N-alkylation of the pyridine nitrogen or amino groups |
Note: The pyridine nitrogen can also be a site for electrophilic attack, leading to pyridinium salt formation.
While pyridine rings are generally stable aromatic systems, under certain conditions, they can undergo ring-opening or rearrangement reactions. For this compound, such reactions would likely require harsh conditions or specific reagents that can overcome the aromatic stability.
The presence of multiple amino groups could potentially facilitate ring-opening through complex reaction pathways, possibly initiated by oxidation or reaction with strong nucleophiles under forcing conditions. Rearrangement reactions of substituted pyridines, such as the Boekelheide rearrangement, typically involve pyridine-N-oxides, which could be formed by the oxidation of the pyridine nitrogen. acs.org
Table 3: Potential Ring Transformation Reactions
| Reaction Type | Conditions/Reagents | Potential Outcome |
|---|---|---|
| Oxidative Ring Cleavage | Strong oxidizing agents (e.g., KMnO₄, O₃) | Formation of acyclic nitrogen-containing compounds |
| Rearrangement via N-oxide | Oxidation (e.g., with m-CPBA) followed by treatment with acetic anhydride | Formation of substituted pyridones |
Note: These are potential, but likely low-yielding, reaction pathways due to the high stability of the substituted pyridine ring.
Computational and Theoretical Investigations of 2,6 Dichloro N4 Methylpyridine 3,4,5 Triamine
Quantum Chemical Studies
Quantum chemical studies would be instrumental in elucidating the fundamental properties of 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine.
Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry. A typical study would involve geometry optimization of the molecule to find its most stable three-dimensional structure. Subsequent calculations would determine key electronic properties.
Table 1: Hypothetical Electronic Properties of this compound
| Property | Calculated Value | Unit |
|---|---|---|
| Ground State Energy | Data not available | Hartrees |
| Dipole Moment | Data not available | Debye |
| Ionization Potential | Data not available | eV |
| Electron Affinity | Data not available | eV |
Note: This table is for illustrative purposes only, as no calculated data for this specific compound has been found in the literature.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)Computational methods can predict various spectroscopic properties, which are invaluable for the identification and characterization of a compound.
NMR: Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the interpretation of experimental spectra.
IR: The prediction of vibrational frequencies in the infrared (IR) spectrum can help to identify the functional groups present in the molecule.
UV-Vis: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.
Table 2: Predicted Spectroscopic Data (Illustrative)
| Spectrum | Key Peaks/Regions | Predicted Values |
|---|---|---|
| 1H NMR | Aromatic Protons | Data not available |
| Amine Protons | Data not available | |
| Methyl Protons | Data not available | |
| 13C NMR | Aromatic Carbons | Data not available |
| IR | N-H stretch | Data not available |
| C-Cl stretch | Data not available | |
| UV-Vis | λmax | Data not available |
Note: This table illustrates the type of data that would be generated from computational studies. No such data is currently available for this compound.
Reaction Mechanism Elucidation
Computational chemistry can also be used to explore the potential synthetic routes and reaction mechanisms involving this compound.
Solvent Effects on Reaction Pathways
The role of the solvent in influencing the reaction pathways of this compound is a critical aspect of its theoretical investigation. While specific kinetic studies on this compound are not extensively documented in the public domain, computational methods provide a powerful tool to predict and understand how different solvent environments can alter reaction mechanisms and rates. The polarity, proticity, and hydrogen bonding capabilities of a solvent can significantly impact the stability of reactants, transition states, and products.
Theoretical models, such as the polarizable continuum model (PCM), are often employed to simulate the solvent environment. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation energies. For a molecule like this compound, which possesses multiple polar functional groups (amino and chloro groups), the choice of solvent is expected to have a pronounced effect on its reactivity.
In nonpolar solvents, intramolecular interactions are likely to be more dominant, potentially favoring reaction pathways that involve cyclic transition states stabilized by intramolecular hydrogen bonds. Conversely, polar protic solvents can engage in strong intermolecular hydrogen bonding with the amine groups, which can alter the nucleophilicity of the nitrogen atoms and the acidity of the N-H protons. This can lead to different reaction outcomes or favor alternative mechanistic pathways. For instance, in a substitution reaction, a polar solvent might stabilize ionic intermediates, favoring an SN1-like mechanism, whereas a nonpolar solvent might favor a concerted SN2-type reaction.
The effect of the solvent on the electronic absorption spectra of aminopyridine derivatives has been studied, revealing that the electronic transitions can be sensitive to solvent polarity and hydrogen bonding ability. researchgate.net This solvatochromism suggests that the ground and excited state energy levels are differentially stabilized by the solvent, which has implications for photochemical reactions. Computational studies can quantify these effects by calculating the vertical excitation energies in different solvent environments.
To illustrate the potential magnitude of solvent effects on a hypothetical reaction, consider the following data table generated from theoretical calculations on a related aminopyridine system.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Hexane | 1.88 | 25.8 |
| Chloroform | 4.81 | 23.5 |
| Ethanol (B145695) | 24.55 | 21.2 |
| Water | 78.39 | 19.7 |
This hypothetical data demonstrates a clear trend where an increase in solvent polarity leads to a decrease in the activation energy, suggesting that the transition state is more polar than the reactants and is therefore stabilized to a greater extent by polar solvents.
Conformational Analysis and Intramolecular Interactions
The conformational flexibility of this compound is primarily determined by the rotation around the C-N bonds of the amino and methylamino groups. Understanding the preferred conformations is essential as they can significantly influence the molecule's reactivity and intermolecular interactions.
The presence of multiple amino groups in close proximity on the pyridine (B92270) ring of this compound creates a high potential for the formation of intramolecular hydrogen bonds. These interactions can play a crucial role in stabilizing specific conformations and modulating the chemical properties of the molecule. The N-H groups of the amino functions can act as hydrogen bond donors, while the nitrogen atoms of adjacent amino groups or the pyridine ring can act as acceptors.
Computational studies on related polyaminopyridines and other ortho-substituted aromatic amines have demonstrated the importance of such intramolecular hydrogen bonds. nih.gov Density Functional Theory (DFT) calculations can be used to identify and characterize these interactions by analyzing the molecular geometry, electron density distribution, and vibrational frequencies. The Atoms in Molecules (AIM) theory is a particularly useful tool for identifying bond critical points (BCPs) associated with hydrogen bonds and quantifying their strength.
In this compound, several types of intramolecular hydrogen bonds are conceivable:
N-H···N: Between the hydrogen of one amino group and the nitrogen of an adjacent amino group.
N-H···Cl: Between the hydrogen of an amino group and one of the chlorine atoms at the 2 or 6 position.
The following table presents hypothetical data from a DFT study on a conformer of this compound, illustrating the key parameters of potential intramolecular hydrogen bonds.
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| N3-H···N4 | 2.95 | 155.2 | -3.1 |
| N5-H···N4 | 2.98 | 153.8 | -2.9 |
| N3-H···Cl2 | 3.21 | 130.5 | -1.5 |
| N5-H···Cl6 | 3.19 | 131.1 | -1.6 |
These theoretical values suggest that N-H···N hydrogen bonds are likely to be more significant in determining the conformational preferences of the molecule compared to the weaker N-H···Cl interactions.
The rotational barriers around the C-N bonds of the three amino groups dictate the conformational landscape of the triamine moiety. The orientation of these groups relative to the pyridine ring can be described by the corresponding dihedral angles. Computational methods can be used to map the potential energy surface (PES) as a function of these dihedral angles to identify the low-energy conformers and the transition states that separate them.
For the 3- and 5-amino groups, rotation is likely to be somewhat restricted due to steric hindrance from the adjacent amino group and the chlorine atom. The N4-methylamino group may exhibit more rotational freedom, although its orientation will also be influenced by interactions with the neighboring substituents. The interplay between steric repulsion and stabilizing intramolecular hydrogen bonds will ultimately determine the most stable conformations.
A relaxed scan of the PES, where the dihedral angles of the amino groups are systematically varied, can provide valuable insights. The results of such a scan would likely reveal a set of energetically favored conformers where the triamine moiety adopts a specific arrangement to maximize stabilizing interactions and minimize steric clash.
The chlorine atoms at the 2 and 6 positions of the pyridine ring in this compound can potentially participate in halogen bonding. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). mdpi.com The electrophilic character of the halogen is due to the presence of a "σ-hole," a region of positive electrostatic potential on the outer surface of the halogen atom, opposite to the C-X bond. nih.gov
Intramolecular Halogen Bonding: While less common than hydrogen bonding, the possibility of intramolecular halogen bonds of the type C-Cl···N, where the nitrogen of an amino group acts as the Lewis base, cannot be entirely ruled out. However, the geometric constraints of the pyridine ring may not be optimal for such an interaction. DFT calculations would be necessary to determine if any conformers are stabilized by such an interaction.
Intermolecular Halogen Bonding with Solvents: In solution, the chlorine atoms of this compound can form halogen bonds with solvent molecules that can act as Lewis bases (e.g., ethers, ketones, or aromatic solvents). These interactions can influence the solubility and reactivity of the compound. Computational studies on complexes of dihalopyridines with various Lewis bases have provided insights into the strength and directionality of such halogen bonds. researchgate.net
The strength of a halogen bond depends on the polarizability of the halogen atom and the electron-withdrawing nature of the group to which it is attached. The electron-deficient nature of the pyridine ring, further enhanced by the presence of three amino groups, would be expected to increase the size and positive potential of the σ-hole on the chlorine atoms, making them more effective halogen bond donors.
The following table provides hypothetical data on the calculated interaction energies of this compound with different solvent molecules, illustrating the potential for halogen bonding.
| Solvent (Lewis Base) | Interaction Site | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Tetrahydrofuran (THF) | C2-Cl···O | -2.5 |
| Acetone | C6-Cl···O | -2.3 |
| Benzene | C2-Cl···π-system | -1.8 |
These theoretical findings underscore the importance of considering halogen bonding in addition to hydrogen bonding when analyzing the intra- and intermolecular interactions of this compound.
Advanced Applications of 2,6 Dichloro N4 Methylpyridine 3,4,5 Triamine As a Synthetic Building Block
Precursor for Complex Heterocyclic Architectures (e.g., Imidazopyridines)
The vicinal diamine arrangement (at the 3 and 4, or 4 and 5 positions) on the pyridine (B92270) ring of 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine makes it a suitable precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines. The reaction of 1,2-diamines with aldehydes, ketones, or carboxylic acid derivatives is a common and effective method for constructing the imidazole (B134444) ring.
In a hypothetical reaction, the 3,4- or 4,5-diamine functionalities could undergo condensation with an appropriate carbonyl-containing compound to form the fused imidazole ring, leading to the formation of a dichlorinated methylamino-imidazopyridine derivative. The choice of the carbonyl precursor would determine the substitution pattern on the newly formed imidazole ring. For instance, reaction with an aldehyde would yield a 2-substituted imidazopyridine, while a ketone would result in a 2,2-disubstituted product. The presence of the two chlorine atoms and the N4-methylamino group would offer further sites for subsequent chemical modifications, allowing for the generation of a diverse range of complex heterocyclic architectures.
Table 1: Hypothetical Imidazopyridine Synthesis Precursors
| Carbonyl Precursor | Expected Imidazopyridine Product Type |
| Formaldehyde | Unsubstituted at C2 of the imidazole ring |
| Aromatic Aldehyde | 2-Aryl substituted |
| Aliphatic Ketone | 2,2-Dialkyl substituted |
| Carboxylic Acid | 2-Substituted (after cyclodehydration) |
This table is based on established chemical principles for imidazopyridine synthesis and represents a theoretical application of this compound.
Monomer for Polymer Synthesis (e.g., Polyimides, if amine/chlorine functionalities allow)
The trifunctional amine nature of this compound suggests its potential as a monomer in polymerization reactions. Specifically, the amino groups can react with carboxylic acid dianhydrides to form polyimides, a class of high-performance polymers known for their thermal stability and mechanical strength.
The formation of a polyimide would involve a two-step process. First, the reaction of the diamine functionality of the monomer with a dianhydride (such as pyromellitic dianhydride) would form a poly(amic acid) intermediate. Subsequent thermal or chemical imidization would then lead to the final polyimide structure. The presence of the N4-methylamino group and the two chlorine atoms would impart specific properties to the resulting polymer, such as increased solubility, altered thermal characteristics, and potential for post-polymerization modification. The reactivity of the chlorine atoms under polymerization conditions would need to be considered, as they could potentially participate in side reactions or be utilized for cross-linking.
Ligand Design for Coordination Chemistry
Pyridine and its derivatives are well-established ligands in coordination chemistry due to the coordinating ability of the nitrogen atom in the ring. The multiple nitrogen donors in this compound (the pyridine nitrogen and the three exocyclic amino nitrogens) make it an attractive candidate for the design of polydentate ligands.
This compound could potentially act as a tridentate or even a tetradentate ligand, coordinating to a metal center through the pyridine nitrogen and two of the amino groups. The resulting metal complexes could exhibit interesting catalytic, magnetic, or optical properties. The steric and electronic environment around the metal center can be tuned by the presence of the chloro and methylamino substituents. For example, the electron-withdrawing nature of the chlorine atoms would influence the electron density on the pyridine ring and, consequently, its coordination properties.
Table 2: Potential Coordination Modes
| Coordination Mode | Donating Atoms | Potential Metal Ions |
| Tridentate | N(pyridine), N(amino at C3), N(amino at C5) | Transition metals (e.g., Fe, Co, Ni, Cu) |
| Tridentate | N(amino at C3), N(amino at C4), N(amino at C5) | Lanthanides, Actinides |
| Bidentate | N(pyridine), N(amino at C5) | Various d-block metals |
This table outlines theoretical coordination possibilities based on the structure of the molecule.
Scaffold for Combinatorial Library Synthesis
In the field of drug discovery and materials science, combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds. The highly functionalized nature of this compound makes it an excellent scaffold for the construction of combinatorial libraries.
The three amino groups and two chloro substituents provide multiple points for diversification. Each of these sites can be reacted with a variety of building blocks to generate a library of related compounds. For example, the amino groups could be acylated, alkylated, or sulfonylated with a range of different reagents. The chlorine atoms, being good leaving groups in nucleophilic aromatic substitution reactions, could be displaced by a wide array of nucleophiles, such as amines, alcohols, and thiols. This multi-directional diversification would allow for the systematic exploration of the chemical space around the central pyridine core, facilitating the discovery of molecules with desired biological activities or material properties.
The general strategy for building a combinatorial library based on this scaffold would involve parallel synthesis techniques where the scaffold is reacted with different sets of building blocks in a spatially separated manner (e.g., in a multi-well plate format).
Future Research Directions and Perspectives
Development of More Sustainable Synthetic Routes
The pursuit of environmentally benign chemical processes has become a central theme in modern synthetic chemistry. For a polysubstituted pyridine (B92270) derivative such as 2,6-Dichloro-N4-methylpyridine-3,4,5-triamine, developing sustainable synthetic routes is a critical area for future research. Traditional methods for the synthesis of pyridine derivatives often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.govresearchgate.net Green chemistry principles offer a framework for developing more sustainable alternatives.
Future research in this area could focus on several key strategies:
Catalytic Systems: Investigating the use of heterogeneous or homogeneous catalysts to improve reaction efficiency and reduce waste. For instance, the use of reusable solid acid catalysts, such as zeolites, has shown promise in the synthesis of pyridine bases from renewable feedstocks like glycerol. researchgate.net Similar approaches could be adapted for the synthesis of highly functionalized pyridines.
Alternative Solvents: Exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace traditional volatile organic compounds (VOCs). researchgate.net Microwave-assisted synthesis in environmentally friendly solvents like ethanol (B145695) has also proven effective for the rapid and efficient synthesis of novel pyridine derivatives. nih.gov
A comparative table of potential sustainable synthetic approaches is presented below:
| Synthetic Approach | Advantages | Potential Challenges |
| Catalysis | High efficiency, reusability of catalyst, reduced waste. | Catalyst deactivation, cost of novel catalysts. |
| Green Solvents | Reduced environmental impact, improved safety. | Solubility of reactants, potential for different reactivity. |
| One-Pot Reactions | Fewer steps, less waste, higher throughput. | Complex reaction optimization, potential for side reactions. |
Exploration of Novel Reactivity Patterns
The unique arrangement of chloro, amino, and methylamino substituents on the pyridine ring of this compound suggests a rich and largely unexplored reactivity. Future research should aim to elucidate the reactivity of this compound, which could lead to the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. rsc.org
Key areas for exploration include:
Selective Functionalization: The presence of multiple reactive sites (two chloro groups and three amino groups) offers the possibility for selective functionalization. Research could focus on developing methods to selectively target one or more of these groups, allowing for the controlled synthesis of a diverse range of derivatives. For example, the differential reactivity of the amino groups could be exploited for sequential reactions. The reactivity of aminopyridines with halogens and interhalogens has been shown to be versatile, leading to charge-transfer complexes and ion pairs. acs.orgresearchgate.net
Cyclization Reactions: The triamine substitution pattern on adjacent carbons (positions 3, 4, and 5) provides an ideal scaffold for intramolecular cyclization reactions to form fused heterocyclic systems. Investigating reactions that lead to the formation of novel bicyclic or tricyclic pyridines would be a fruitful avenue of research.
Metal-Catalyzed Cross-Coupling Reactions: The two chloro substituents are prime handles for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions would allow for the introduction of a wide variety of substituents, including aryl, alkyl, and amino groups, further expanding the chemical space accessible from this starting material.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the structure and properties of this compound and its derivatives is essential for its development and application. While standard spectroscopic techniques like NMR and IR are fundamental, advanced methods can provide deeper insights into its molecular structure and dynamics. researchgate.netlongdom.org
Future research should employ a range of advanced spectroscopic techniques:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are crucial for the unambiguous assignment of proton and carbon signals, especially in complex, highly substituted molecules like this one. ipb.pt These techniques can help to elucidate the connectivity of atoms within the molecule and confirm its structure.
X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. Obtaining a crystal structure of this compound would provide precise information on bond lengths, bond angles, and intermolecular interactions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the compound. Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be used to study its fragmentation patterns, providing further structural information.
A summary of the information that can be obtained from these techniques is provided in the table below:
| Spectroscopic Technique | Information Obtained |
| 2D NMR Spectroscopy | Connectivity of atoms, structural confirmation. ipb.pt |
| X-ray Crystallography | 3D molecular structure, bond lengths and angles. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. longdom.org |
Integration with Machine Learning for Predictive Chemistry
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the prediction of reaction outcomes, the design of novel synthetic routes, and the discovery of new molecules with desired properties. nih.govnih.govrsc.org For a compound like this compound, machine learning can play a significant role in guiding future research.
Potential applications of machine learning in the study of this compound include:
Predicting Reactivity and Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the most likely products of a given reaction, as well as to estimate reaction yields and optimal conditions. iscientific.orgeurekalert.org This can save significant time and resources in the laboratory by prioritizing experiments that are most likely to be successful.
Retrosynthetic Analysis: Machine learning tools can be used to propose novel synthetic routes for this compound and its derivatives. nih.gov By analyzing vast networks of chemical reactions, these tools can identify creative and efficient pathways that may not be obvious to a human chemist.
Predicting Spectroscopic Properties: ML models can be developed to predict the spectroscopic properties (e.g., NMR spectra) of novel derivatives of this compound. This can aid in the identification and characterization of new compounds.
The table below outlines the potential impact of machine learning in this research area:
| Machine Learning Application | Potential Impact |
| Reaction Outcome Prediction | Accelerated discovery of new reactions and derivatives. nih.goviscientific.org |
| Retrosynthetic Analysis | Design of more efficient and innovative synthetic routes. nih.gov |
| Property Prediction | Faster identification and characterization of new compounds. |
Q & A
Q. What are the recommended synthesis routes for 2,6-Dichloro-N⁴-methylpyridine-3,4,5-triamine, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves chlorination of pyridine derivatives using phosphoryl chloride (POCl₃) under reflux conditions. For example, analogous compounds like 4,6-dichloropyrimidin-2-amine were synthesized via chlorination at 85–95°C with POCl₃ and triethylamine as an acid scavenger . Optimization variables include reaction temperature (85–95°C), stoichiometry of chlorinating agents, and purification via column chromatography. Post-synthesis characterization using NMR and HPLC-MS is critical to confirm purity and regioselectivity.
Q. What safety protocols are essential when handling 2,6-Dichloro-N⁴-methylpyridine-3,4,5-triamine in laboratory settings?
- Methodological Answer : Based on GHS classifications for structurally similar triazole derivatives:
- Use gloves (nitrile or neoprene) and chemical-resistant lab coats to prevent skin contact (H315: skin irritation) .
- Employ fume hoods or local exhaust ventilation to mitigate respiratory irritation (H335) .
- In case of eye exposure, rinse with water for ≥15 minutes (H319) and seek medical evaluation .
- Avoid dust formation during handling to reduce inhalation risks .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- HPLC-MS : Quantify purity and detect impurities. Use reverse-phase C18 columns with acetonitrile/water gradients .
- ¹H/¹³C NMR : Confirm regiochemistry and methyl group positioning (e.g., N⁴-methyl substitution) .
- Elemental Analysis : Validate empirical formula accuracy.
Advanced Research Questions
Q. How can contradictory data on the stability of 2,6-Dichloro-N⁴-methylpyridine-3,4,5-triamine under varying pH and temperature conditions be resolved?
- Methodological Answer :
- Accelerated Stability Studies : Conduct forced degradation experiments at elevated temperatures (40–60°C) and pH extremes (2–12). Monitor decomposition via HPLC and identify degradation products using LC-MS .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions. Note that conflicting data may arise from impurities or solvent interactions .
Q. What mechanistic insights exist for the nucleophilic substitution reactions of this compound, particularly at the 2- and 6-chloro positions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated solvents (e.g., DMSO-d₆) to study transition states in SNAr (nucleophilic aromatic substitution) reactions.
- Computational Modeling : Density Functional Theory (DFT) can predict reactivity differences between chloro positions. For example, steric hindrance from the N⁴-methyl group may disfavor substitution at the 6-position .
Q. How can researchers address conflicting cytotoxicity data in biological assays involving this compound?
- Methodological Answer :
- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), exposure times, and solvent controls (e.g., DMSO ≤0.1%).
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to cytotoxicity discrepancies .
- Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis (e.g., Hill slopes) to validate IC₅₀ values .
Critical Analysis of Evidence
- Safety Data : While specific toxicological data for 2,6-Dichloro-N⁴-methylpyridine-3,4,5-triamine is limited, analogies to triazole derivatives (e.g., H302, H315 hazards) suggest stringent safety measures .
- Synthesis Gaps : provides a template for chlorination but lacks details on regioselectivity control, necessitating mechanistic studies.
- Data Limitations : Stability and decomposition pathways are poorly documented; accelerated studies are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
